5-Nonyl-2-(4-(nonyloxy)phenyl)pyrimidine
Description
5-Nonyl-2-(4-(nonyloxy)phenyl)pyrimidine is a pyrimidine derivative characterized by two nonyl chains: one at the 5-position of the pyrimidine ring and another as an alkoxy substituent on the para-position of the attached phenyl group. This compound belongs to a class of molecules often studied for their liquid crystalline properties, particularly in the context of reactive mesogens used in photonics and display technologies . Its structure combines a rigid aromatic core with flexible alkyl chains, a design that balances molecular order and fluidity, making it suitable for applications requiring tunable phase transitions .
Properties
IUPAC Name |
2-(4-nonoxyphenyl)-5-nonylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O/c1-3-5-7-9-11-13-15-17-25-23-29-28(30-24-25)26-18-20-27(21-19-26)31-22-16-14-12-10-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPJWQZJAGFLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345367 | |
| Record name | 5-Nonyl-2-[4-(nonyloxy)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99895-85-9 | |
| Record name | 5-Nonyl-2-[4-(nonyloxy)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonyl-2-(4-(nonyloxy)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The nonyl group is introduced at the 5-position of the pyrimidine ring through a nucleophilic substitution reaction.
Etherification: The 4-(nonyloxy)phenyl group is attached to the 2-position of the pyrimidine ring via an etherification reaction, where a phenol derivative reacts with a nonyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nonyl groups, forming various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, potentially leading to hydrogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-Nonyl-2-(4-(nonyloxy)phenyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with unique properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 5-Nonyl-2-(4-(nonyloxy)phenyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting a particular enzyme or binding to a receptor.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s closest analogs differ in alkyl chain length and substitution patterns. Key comparisons include:
Table 1: Structural Comparison of Pyrimidine Derivatives
Physicochemical Properties
- Alkyl Chain Length and Hydrophobicity: Increasing alkyl chain length (e.g., nonyl vs. hexyl) enhances hydrophobicity, reducing solubility in polar solvents. For instance, this compound is expected to be more hydrophobic than 5-n-Hexyl-2-[4-(hexyloxy)phenyl]pyrimidine .
- Melting and Phase Behavior: Shorter chains (e.g., pentyloxy in 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine) lower melting points compared to longer-chain analogs. The nonyl-substituted compound likely exhibits a broad liquid crystalline phase due to enhanced van der Waals interactions .
- Positional Isomerism: Swapping substituent positions (e.g., 2-[4-(hexyloxy)phenyl]-5-nonylpyrimidine vs. the target compound) alters molecular packing, affecting mesophase temperature ranges and optical properties .
Functional and Application Differences
- Liquid Crystals: Compounds like 5-n-Hexyl-2-(4-(n-nonyloxy)phenyl)pyrimidine are used in reactive mesogens for photonics, where alkyl chain length modulates refractive indices and response times . The target compound’s longer chains may improve thermal stability in display devices.
- Pharmacological Potential: Derivatives with electron-withdrawing groups (e.g., 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine) show bioactivity, such as enzyme inhibition, but the target compound’s lack of polar groups limits its drug-like properties .
Biological Activity
5-Nonyl-2-(4-(nonyloxy)phenyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, and mechanisms of action, drawing from diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H35N3O, and it features a pyrimidine core substituted with nonyl and phenoxy groups. The presence of these hydrophobic groups may enhance its bioavailability and interaction with biological membranes.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The synthetic route often includes the alkylation of pyrimidine with nonyl halides followed by phenolic substitution to introduce the nonyloxy group.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various human cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. In vitro studies have shown that it can inhibit cell proliferation in lung carcinoma and breast adenocarcinoma models .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cancer progression. Specifically, it targets vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis—the formation of new blood vessels that supply tumors . This inhibition may lead to reduced tumor growth and metastasis.
Anti-inflammatory Properties
In addition to its anticancer activity, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Preliminary studies indicate that it can modulate inflammatory cytokines, which are critical in various inflammatory diseases .
Case Studies
| Study | Findings |
|---|---|
| In vitro evaluation on cancer cell lines | Showed IC50 values indicating potent cytotoxicity against lung and breast cancer cells. |
| VEGFR-2 inhibition assay | Demonstrated significant reduction in VEGF-mediated signaling pathways, correlating with decreased angiogenesis in tumor models. |
| Anti-inflammatory cytokine modulation | Reported reductions in TNF-alpha and IL-6 levels in treated cell cultures, suggesting potential therapeutic applications in inflammatory conditions. |
Safety and Toxicology
While promising, the safety profile of this compound requires thorough investigation. Current studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safe usage parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
